molecular formula C16H12N2O B3215592 4-Phenyl-a-cyanocinnamic acid amide CAS No. 116374-04-0

4-Phenyl-a-cyanocinnamic acid amide

Cat. No. B3215592
CAS RN: 116374-04-0
M. Wt: 248.28 g/mol
InChI Key: FOQBACWKDMSJBT-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-a-cyanocinnamic acid amide (PCCA) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PCCA is a derivative of cinnamic acid, which is a natural compound found in various plants. PCCA has been synthesized using different methods, and its properties have been extensively studied to understand its mechanism of action, biochemical and physiological effects, and potential future applications.

Scientific Research Applications

Application in Mass Spectrometry Imaging

4-Phenyl-α-cyanocinnamic acid amide has been identified as a novel negative ion matrix for matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS), particularly in lipid analysis. This compound demonstrates superior sensitivity and reproducibility compared to commonly used matrices, making it a valuable tool for analyzing and imaging various lipid classes (Fülöp et al., 2013).

Investigation in Protein-Ligand Interactions

4-Phenyl-α-cyanocinnamic acid amide derivatives have been synthesized and investigated for their fluorescence binding with bovine serum albumin (BSA). This research is significant in understanding protein-ligand interactions, which has implications in drug design and biomolecular studies (Meng et al., 2012).

Role in Plant Growth and Stress Responses

Studies on hydroxycinnamic acid amides, a group including 4-Phenyl-α-cyanocinnamic acid amide, have shown that they play a crucial role in plant growth, development, and responses to biotic and abiotic stresses. This research is vital in understanding plant physiology and potentially improving agricultural practices (Macoy et al., 2015).

Application in Synthetic Organic Chemistry

4-Phenyl-α-cyanocinnamic acid amide has applications in synthetic organic chemistry, particularly in catalysis and the synthesis of various organic compounds. It serves as a significant reagent in different chemical reactions, demonstrating the versatility and utility of this compound in the field of chemistry (Rowland et al., 2005).

Use in Medicinal Chemistry

Research on cinnamic acid derivatives, including 4-Phenyl-α-cyanocinnamic acid amide, has indicated their potential as antioxidants and inhibitors of certain enzymes. This suggests their possible use as therapeutic agents in treating diseases related to oxidative stress and lipid metabolism (Lee et al., 2004).

Mechanism of Action

  • In mass spectrometry imaging (MALDI-IMS), it serves as a negative ion matrix for lipid analysis .

properties

IUPAC Name

(Z)-2-cyano-3-(4-phenylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c17-11-15(16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-10H,(H2,18,19)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQBACWKDMSJBT-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenyl-a-cyanocinnamic acid amide
Reactant of Route 2
4-Phenyl-a-cyanocinnamic acid amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.